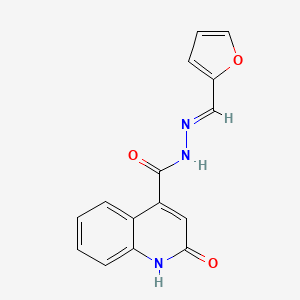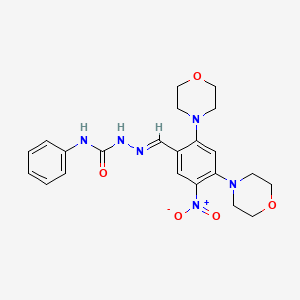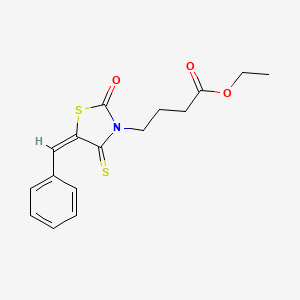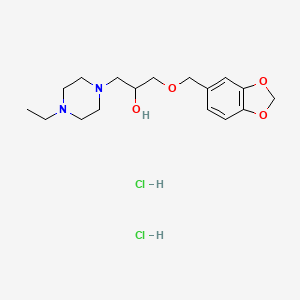
N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide
描述
N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide, also known as MPQC, is a synthetic compound with potential applications in scientific research. MPQC belongs to the family of quinolinecarbohydrazide derivatives, which have been reported to exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide is not fully understood, but studies have suggested that it may exert its biological activities through various pathways. In the study by Li et al., N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide was found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. The study also showed that N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide inhibited the expression of Bcl-2, an anti-apoptotic protein, and increased the expression of Bax, a pro-apoptotic protein. In the study by Wang et al., N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide was found to disrupt the bacterial membrane integrity and inhibit the biofilm formation of MRSA and VRE.
Biochemical and Physiological Effects:
N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide has been reported to exhibit various biochemical and physiological effects, including inhibition of cell growth, induction of cell cycle arrest and apoptosis, and antibacterial activity. In the study by Li et al., N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide was found to inhibit the growth of HepG2 cells in a dose-dependent manner, and induce cell cycle arrest and apoptosis in HepG2 cells. The study also showed that N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide increased the expression of p53, Bax, and cleaved caspase-3, which are involved in the regulation of cell cycle and apoptosis. In the study by Wang et al., N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide was found to exhibit potent antibacterial activity against MRSA and VRE strains, and inhibit the biofilm formation of MRSA and VRE.
实验室实验的优点和局限性
N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential biological activities. However, there are also some limitations to the use of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide in lab experiments, such as its potential toxicity and lack of specificity towards certain cell types or bacteria strains. Therefore, it is important to conduct further studies to evaluate the safety and efficacy of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide in different experimental settings.
未来方向
There are several future directions for the research on N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide, including:
1. Investigation of the structure-activity relationship of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide derivatives to identify more potent and selective compounds.
2. Evaluation of the in vivo efficacy and safety of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide in animal models of cancer and bacterial infections.
3. Development of novel drug delivery systems for N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide to enhance its bioavailability and target-specificity.
4. Exploration of the potential applications of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide in other fields, such as materials science and environmental remediation.
Conclusion:
In summary, N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide is a synthetic compound with potential applications in scientific research. N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide exhibits various biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide involves the condensation reaction between 2-phenyl-4-quinolinecarboxaldehyde and N-methyl-2-phenylethylamine in the presence of hydrazine hydrate. N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide exerts its biological activities through various pathways, including the activation of the p53 pathway and the disruption of bacterial membrane integrity. N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide has several advantages for lab experiments, but also has some limitations to its use. Further studies are needed to evaluate the safety and efficacy of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide in different experimental settings and to explore its potential applications in other fields.
科学研究应用
N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide has been reported to exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties. In a study conducted by Li et al., N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide was found to inhibit the growth of human hepatoma HepG2 cells in a dose-dependent manner. The study also showed that N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide induced cell cycle arrest and apoptosis in HepG2 cells through the activation of the p53 pathway. Another study by Wang et al. demonstrated that N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The study also showed that N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide inhibited the biofilm formation of MRSA and VRE, which could potentially be used to prevent bacterial infections.
属性
IUPAC Name |
2-phenyl-N-[(Z)-1-phenylpropan-2-ylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-18(16-19-10-4-2-5-11-19)27-28-25(29)22-17-24(20-12-6-3-7-13-20)26-23-15-9-8-14-21(22)23/h2-15,17H,16H2,1H3,(H,28,29)/b27-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWYCDXYRCOQH-IMRQLAEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-(2-thienyl)-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909076.png)
![ethyl 4-({3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B3909084.png)
![1H-indole-2,3-dione 3-[(6-chloro-4-phenyl-2-quinazolinyl)hydrazone]](/img/structure/B3909089.png)
![2-nitro-5,10-dihydro-11H-indolo[3,2-b]quinolin-11-one](/img/structure/B3909096.png)
![2-[2-(isopropylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B3909105.png)
![3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3909114.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3909119.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3909137.png)
![N'-(2,4-dimethoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3909144.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3909160.png)